REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][C:5]([N+:13]([O-])=O)=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=2)[O:2]1.[CH3:16]N>C(O)C>[CH3:16][NH:13][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][C:6]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
have been added
|
Type
|
TEMPERATURE
|
Details
|
The reaction edium is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After dilution with 150 ml of ice-cold water, the expected product precipitates
|
Type
|
WASH
|
Details
|
washed with water, it
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a mixture of ethanol and acetone
|
Type
|
CUSTOM
|
Details
|
It melts at 170° C. (literature 171° C.)
|
Name
|
|
Type
|
|
Smiles
|
CNC1=C(C=C2C(=C1)OCO2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |